REACTION_SMILES
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[Br:19][CH2:20][CH2:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1.[C:13](=[O:14])([O-:15])[O-:16].[CH3:1][O:2][C:3](=[O:4])[c:5]1[n:6][nH:7][cH:8][c:9]1[N+:10](=[O:11])[O-:12].[CH3:28][N:29]([CH3:30])[CH:31]=[O:32].[Cs+:17].[Cs+:18]>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[n:6]([CH2:20][CH2:21][c:22]2[cH:23][cH:24][cH:25][cH:26][cH:27]2)[n:7][cH:8][c:9]1[N+:10](=[O:11])[O-:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1n[nH]cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Type
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product
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Smiles
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COC(=O)c1c([N+](=O)[O-])cnn1CCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |